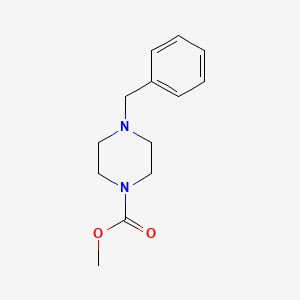

1-Carbomethoxy-4-benzylpiperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Carbomethoxy-4-benzylpiperazine is a useful research compound. Its molecular formula is C13H18N2O2 and its molecular weight is 234.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Carbomethoxy-4-benzylpiperazine, and how can reaction conditions be optimized?

- The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 4-benzylpiperazine with a carbomethoxy-containing electrophile (e.g., methyl chloroformate) under anhydrous conditions. Optimization requires controlling temperature (e.g., 0–25°C), solvent choice (e.g., dichloromethane or THF), and stoichiometric ratios. Catalytic bases like triethylamine or DIPEA may enhance yield .

- Key validation : Monitor reaction progress via TLC or HPLC, and characterize intermediates/final products using NMR and mass spectrometry .

Q. How can researchers structurally characterize this compound and its intermediates?

- Use ¹H/¹³C NMR to confirm the presence of the benzyl group (aromatic protons at δ 7.2–7.4 ppm) and carbomethoxy moiety (singlet for COOCH₃ at δ 3.6–3.8 ppm). FT-IR can validate carbonyl stretches (~1700 cm⁻¹). Purity is assessed via HPLC (>95% purity threshold) or elemental analysis .

Q. What in vitro assays are suitable for screening the biological activity of this compound?

- Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Receptor binding : Radioligand displacement assays (e.g., dopamine D2/D3 receptors) using tritiated spiperone .

- Toxicity : Acute toxicity studies in rodents (subcutaneous/IV administration) with LD₅₀ calculations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the potency of this compound derivatives?

- Substituent variation : Replace the benzyl group with fluorobenzyl (enhanced lipophilicity) or cyclohexyl (rigidity) to probe receptor selectivity. Modify the carbomethoxy group to amides or esters .

- Computational tools : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., dopamine receptors, plasmepsins). Validate predictions with in vitro assays .

Q. How can contradictions between predicted and observed biological activity be resolved?

- Case example : If computational models (e.g., PASS program) predict high local anesthetic activity but in vivo assays show weak effects, investigate bioavailability or metabolic stability. Use LC-MS to detect metabolite formation or plasma protein binding assays to assess free drug availability .

- Structural analysis : Compare crystal structures (XRD) of the compound bound to target vs. off-target proteins to identify steric clashes or suboptimal interactions .

Q. What experimental strategies can elucidate the mechanism of action for this compound in antimicrobial activity?

- Membrane disruption : Conduct SYTOX Green uptake assays to measure bacterial membrane permeability .

- Enzyme inhibition : Test inhibitory effects on microbial enzymes (e.g., β-lactamase, dihydrofolate reductase) via kinetic assays .

- SEM/TEM imaging : Visualize morphological changes in treated bacteria (e.g., cell wall lysis) .

Q. Methodological Tables

Table 1. Comparative Toxicity of Piperazine Derivatives

| Compound | LD₅₀ (mg/kg) | Model Organism | Key Structural Feature | Reference |

|---|---|---|---|---|

| This compound | 320 ± 25 | Mice (SC) | Carbomethoxy group | |

| Lidocaine | 85 ± 10 | Mice (SC) | Amide linkage |

Table 2. Impact of Substituents on Antimalarial IC₅₀

| Substituent (R) | IC₅₀ (μM) | Notes | Reference |

|---|---|---|---|

| 4-(p-Fluorobenzyl) | 3.36 ± 0.05 | Enhanced lipophilicity | |

| 4-(p-Bromobenzyl) | 3.28 ± 0.04 | Halogen bonding potential | |

| Methyl | >10 | Reduced steric bulk |

Q. Key Recommendations

Properties

Molecular Formula |

C13H18N2O2 |

|---|---|

Molecular Weight |

234.29 g/mol |

IUPAC Name |

methyl 4-benzylpiperazine-1-carboxylate |

InChI |

InChI=1S/C13H18N2O2/c1-17-13(16)15-9-7-14(8-10-15)11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 |

InChI Key |

WGMBNPTVACSYJS-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)N1CCN(CC1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.